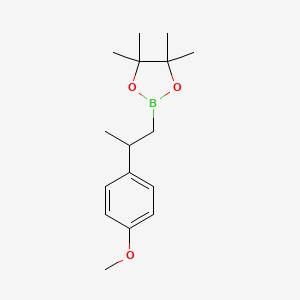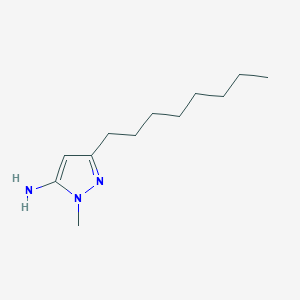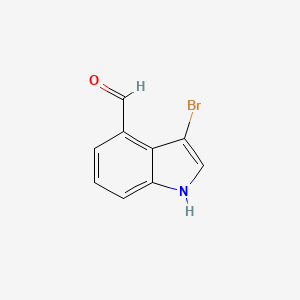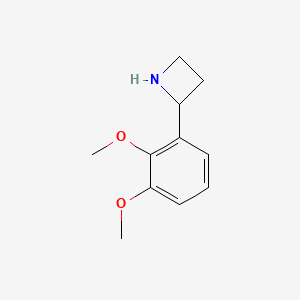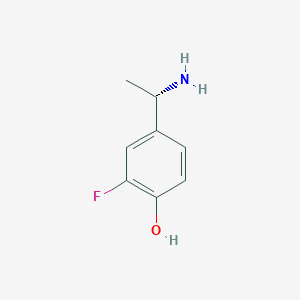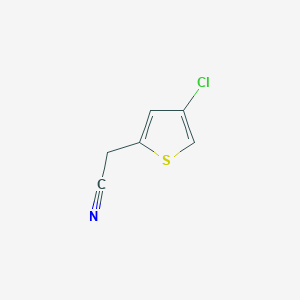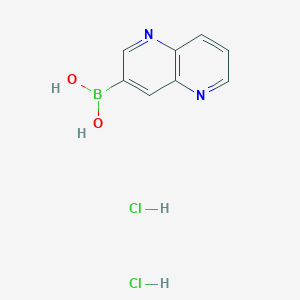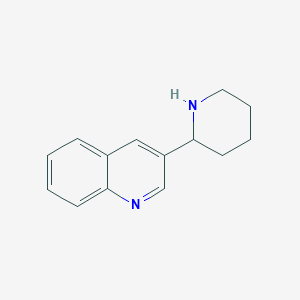
(1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine: is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by alkylation and amination reactions to introduce the cyclopropyl and amine groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the amine group.
Reduction: Reduction reactions may target the triazole ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, particularly at the amine or triazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine serves as a versatile building block for the construction of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features allow for the modulation of pharmacokinetic and pharmacodynamic properties, potentially leading to the development of more effective and safer drugs .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may participate in hydrogen bonding or π-π interactions, while the amine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Comparison: Compared to these similar compounds, (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This can influence its reactivity, stability, and interaction with biological targets, potentially leading to distinct applications and advantages in various fields .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
[1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(11-7-12-13)5-9(6-10)3-4-9/h7H,2-6,10H2,1H3 |
InChI Key |
OADZCEUPFDXIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




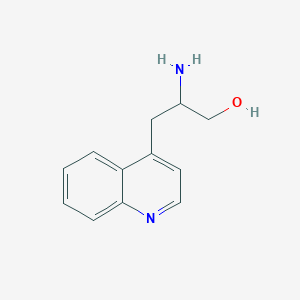
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

